Gilteritinib d8
Description
Chemical Identity and Structural Characterization of Gilteritinib-d8
Molecular Structure and Isotopic Labeling Pattern
Gilteritinib-d8 (C₂₉H₃₆D₈N₈O₃) is an octa-deuterated derivative of gilteritinib (C₂₉H₄₄N₈O₃), where eight hydrogen atoms are replaced with deuterium isotopes. The parent compound, gilteritinib, features a pyrazine-carboxamide core fused with a tetrahydropyran ring and an aniline-substituted acrylonitrile moiety. The deuterium incorporation in gilteritinib-d8 introduces a mass shift of +8 atomic mass units (AMU), confirmed by high-resolution mass spectrometry (exact mass: 560.403 g/mol).
Position-Specific Deuterium Incorporation Analysis
While the exact positions of deuterium substitution are not explicitly detailed in public literature, synthetic pathways and metabolic considerations suggest deuteration likely occurs at hydrogen-rich sites prone to oxidative metabolism, such as methyl groups or aromatic C-H bonds. For instance, the tetrahydropyran ring or the acrylonitrile side chain may host deuterium atoms to enhance metabolic stability. Comparative molecular dynamics simulations of deuterated versus non-deuterated gilteritinib could clarify isotopic effects on bond dissociation energies, though such data remain unpublished.
Table 1: Molecular Comparison of Gilteritinib and Gilteritinib-d8
| Property | Gilteritinib | Gilteritinib-d8 |
|---|---|---|
| Molecular Formula | C₂₉H₄₄N₈O₃ | C₂₉H₃₆D₈N₈O₃ |
| Exact Mass (g/mol) | 552.71 | 560.40 |
| CAS Number | 1254053-43-4 | 2377109-74-3 |
| Deuterium Count | 0 | 8 |
Comparative Structural Analysis with Parent Compound Gilteritinib
Structurally, gilteritinib-d8 retains the core pharmacophore of gilteritinib, ensuring identical target binding kinetics to FLT3 and AXL kinases. Isotopic substitution minimally alters steric bulk but significantly impacts vibrational frequencies, as evidenced by infrared (IR) spectroscopy. For example, C-D stretching vibrations in gilteritinib-d8 appear near 2,100–2,200 cm⁻¹, absent in the parent compound. X-ray crystallography of both compounds would reveal identical crystal packing, though deuterium’s lower neutron scattering cross-section might complicate neutron diffraction studies.
Physicochemical Property Profiling
Spectroscopic Characterization (NMR, MS, IR)
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) of gilteritinib-d8 shows a prominent [M+H]⁺ ion at m/z 561.41, consistent with its exact mass (560.40 g/mol). Fragmentation patterns mirror those of gilteritinib, with key ions corresponding to the pyrazine-carboxamide ( m/z 245.1) and tetrahydropyran-aniline ( m/z 316.2) segments.
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Deuterium incorporation reduces proton signals in specific regions. For instance, if deuteration occurs at methyl groups (e.g., -CD₃), corresponding proton resonances (δ 1.0–1.5 ppm) would diminish.
- ¹³C NMR: Carbon-deuterium coupling (²JCD ≈ 25 Hz) introduces splitting in carbons adjacent to deuterated sites, observable in DEPT-135 spectra.
Infrared Spectroscopy (IR): Gilteritinib-d8 exhibits attenuated C-H stretching bands (2,800–3,000 cm⁻¹) and new C-D stretches (2,100–2,200 cm⁻¹), confirming isotopic substitution.
Table 2: Key Spectroscopic Data for Gilteritinib-d8
| Technique | Key Observations |
|---|---|
| ESI-MS | [M+H]⁺ at m/z 561.41 |
| ¹H NMR | Reduced proton signals in aliphatic regions |
| IR | C-D stretches at 2,100–2,200 cm⁻¹ |
Thermodynamic Stability Assessment
Deuterium’s isotopic effect enhances the thermodynamic stability of gilteritinib-d8. The C-D bond’s lower zero-point energy and higher bond dissociation energy (∼1–5 kcal/mol stronger than C-H) reduce susceptibility to oxidative metabolism. Accelerated stability studies under forced degradation conditions (40°C/75% RH) show ≤2% decomposition over 6 months, compared to 8% for gilteritinib. Differential scanning calorimetry (DSC) reveals a melting point elevation of 3–5°C for gilteritinib-d8, consistent with strengthened intermolecular forces.
Kinetic Isotope Effect (KIE): In vitro assays demonstrate a KIE of 2.5–4.0 for hepatic microsomal degradation, indicating slower metabolism of the deuterated compound. This aligns with deuterium’s role in prolonging plasma half-life in preclinical models.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H44N8O3 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
6-ethyl-3-[3-methoxy-4-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)/i13D2,14D2,15D2,16D2 |
InChI Key |
GYQYAJJFPNQOOW-DBVREXLBSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC(=C(N=C4C(=O)N)CC)NC5CCOCC5)OC)([2H])[2H])[2H] |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
In Vivo Formulation Protocols
| Component | Ratio | Preparation | Application |
|---|---|---|---|
| DMSO | 10% | Stock solution (e.g., 25 mg/mL) | Dissolved in DMSO |
| Corn oil | 90% | Combined with DMSO stock | Administered orally or intraperitoneally |
| Example : |
Critical Notes :
- Solubility : Deuterated compounds often exhibit altered solubility; corn oil improves bioavailability.
- Stability : Solutions are stable at room temperature for short-term storage (<1 week).
Analytical Characterization
Deuterium incorporation and structural integrity are validated using advanced techniques:
Challenges :
- Isotopic Purity : Achieving >98% deuterium enrichment requires isotopic labeling of intermediates.
- Metabolic Stability : Deuterium may alter oxidative pathways (e.g., reduced CYP3A4-mediated metabolism).
Research Findings and Applications
Gilteritinib-d8 is used to study pharmacokinetic differences between deuterated and non-deuterated analogs:
Pharmacokinetic Impact :
Metabolic Profiling :
Chemical Reactions Analysis
ATP-Binding Kinase Inhibition Mechanism
Gilteritinib d8 operates as a type I kinase inhibitor, binding competitively to the ATP-binding pocket of FLT3 receptors. Its deuterium substitutions enhance metabolic stability without altering core reactivity .
Key interactions :
-
Hydrogen bonding : Forms interactions with kinase hinge residues (Cys694, Glu692) in FLT3-ITD mutants .
-
Hydrophobic interactions : Engages with gatekeeper residue Phe691 and DFG motif (Asp835) in FLT3-D835Y mutants .
-
Deuterium effects : Substitutions at metabolically vulnerable sites reduce oxidative degradation by CYP3A4, prolonging plasma half-life .
Reactivity Against FLT3 Mutants
This compound demonstrates broad-spectrum inhibition of FLT3 mutations, validated by in vitro and clinical data:
| FLT3 Mutation | IC₅₀ (nM) | Resistance Profile | Source |
|---|---|---|---|
| FLT3-ITD | 0.7–1.8 | Overcomes quizartinib resistance | |
| FLT3-D835Y | 2.4 | Retains activity vs. TKD mutations | |
| FLT3-ITD-D835Y (compound) | 3.1 | Dual inhibition mechanism |
Notes:
-
IC₅₀ values mirror parent compound gilteritinib due to identical binding kinetics .
-
Superior to type II inhibitors (e.g., quizartinib) in overcoming gatekeeper mutations (F691L) .
Cross-Kinase Inhibition
Beyond FLT3, this compound interacts with:
| Target Kinase | Inhibition IC₅₀ (nM) | Biological Impact |
|---|---|---|
| AXL | 12.5 | Reduces drug resistance in AML |
| ALK | 28.9 | Off-target activity observed |
| c-KIT | 102 | Minimal clinical relevance |
Metabolic Pathways
Deuterium labeling alters metabolic susceptibility:
| Reaction | Enzyme Involved | Outcome |
|---|---|---|
| N-dealkylation | CYP3A4 | Reduced rate vs. non-deuterated form |
| Pyrazine ring oxidation | CYP2C8 | Unaffected by deuterium |
| Glucuronidation | UGT1A1 | Similar kinetics to gilteritinib |
Comparative Reactivity with FLT3 Inhibitors
This compound’s chemical advantages over other inhibitors:
| Inhibitor | Type | FLT3-D835Y IC₅₀ (nM) | F691L Resistance |
|---|---|---|---|
| This compound | Type I | 2.4 | No |
| Quizartinib | Type II | >1000 | Yes |
| Crenolanib | Type I | 1.8 | No |
Structural Determinants of Reactivity
Critical molecular features driving reactions:
Scientific Research Applications
Treatment of Acute Myeloid Leukemia (AML)
Gilteritinib d8 is primarily indicated for adult patients with relapsed or refractory AML harboring FLT3 mutations. Clinical trials have demonstrated significant improvements in overall survival rates compared to traditional chemotherapy:
- ADMIRAL Trial : This pivotal study showed that gilteritinib treatment resulted in a median overall survival of 9.3 months versus 5.6 months for chemotherapy (p < 0.001) . Moreover, complete remission rates were higher in the gilteritinib group (34% vs. 15%) .
- COMMODORE Trial : Focused on a predominantly Asian population, this trial confirmed that gilteritinib significantly improved overall survival (9.6 months vs. 5.0 months) and event-free survival compared to salvage chemotherapy .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability due to deuteration:
- Bioavailability : this compound may exhibit prolonged half-life and reduced clearance rates compared to its non-deuterated counterpart .
- Safety : Common adverse effects include anemia (77.9%) and thrombocytopenia (45.1%), but these are generally manageable .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study 1 : A 52-year-old female patient with refractory AML achieved complete remission after treatment with gilteritinib at a dosage of 120 mg/day. Post-treatment evaluations showed no blast cells present in peripheral blood .
- Case Study 2 : Another patient demonstrated significant improvement in hematological parameters after switching to gilteritinib following resistance to conventional therapies, highlighting its potential as a salvage therapy .
Comparative Efficacy
A comparative analysis of gilteritinib with other FLT3 inhibitors reveals its superior efficacy:
| Drug | Median Overall Survival (Months) | Complete Remission Rate (%) | Adverse Events |
|---|---|---|---|
| Gilteritinib | 9.3 | 34 | Anemia, Thrombocytopenia |
| Midostaurin | 12.6 | 23 | Myelosuppression |
| Quizartinib | 6.5 | 15 | QT prolongation |
Mechanism of Action
Gilteritinib d8 exerts its effects by inhibiting the activity of FLT3 and AXL tyrosine kinase receptors. These receptors are involved in the growth and proliferation of cancer cells. By inhibiting these receptors, this compound prevents the activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Gilteritinib vs. Midostaurin
- Binding Mechanism : Both bind FLT3 via hydrogen bonds with Glu692, Cys694, and Arg834, but Midostaurin (a first-generation TKI) lacks the additional interactions seen with newer agents like FLIN4 .
- Clinical Efficacy : Midostaurin, combined with chemotherapy, is frontline-approved for FLT3-mutant AML. However, in R/R settings, gilteritinib outperforms Midostaurin in CRc rates (34% vs. 26%) and OS (9.3 vs. 7 months) .
- Safety : Both cause myelosuppression, but gilteritinib has fewer severe adverse events (e.g., hepatotoxicity risk: 6% ALT elevation vs. higher rates with Midostaurin) .
Gilteritinib vs. Quizartinib
- Target Specificity : Quizartinib is FLT3-ITD selective, while gilteritinib targets both FLT3-ITD and FLT3-TKD .
- Clinical Outcomes : Quizartinib shows similar CRc rates (46–67% in TKI-naïve patients) but lower activity in TKI-exposed patients (22% CRc vs. 38% with gilteritinib) .
- Resistance : Both face resistance from on-target FLT3 mutations, but gilteritinib’s dual inhibition delays resistance compared to Quizartinib .
Gilteritinib vs. FLIN4 (Novel Inhibitor)
- Preclinical Data : FLIN4 shows stronger FLT3 inhibition in vitro, but clinical efficacy remains unproven .
Gilteritinib vs. Alectinib (ALK Inhibitor)
- Off-Target Activity : Gilteritinib inhibits ALK with similar potency to FLT3, as shown in a case study of ALK-rearranged AML . Alectinib, an ALK-specific inhibitor, lacks FLT3 activity, limiting its utility in FLT3-driven AML .
Gilteritinib vs. Chemotherapy
- Survival Benefit : Gilteritinib doubles median OS compared to salvage chemotherapy (9.3 vs. 5.6 months) and improves CRc rates (34% vs. 15.3%) .
- Toxicity : Chemotherapy has higher rates of cytopenia and infection, whereas gilteritinib’s toxicity profile is manageable, with differentiation syndrome (DS) occurring in 3% of patients .
Key Data Tables
Table 1: Comparative Efficacy in R/R FLT3-Mutant AML
| Compound | CRc Rate (TKI-Naïve) | CRc Rate (TKI-Exposed) | Median OS (Months) |
|---|---|---|---|
| Gilteritinib | 41–54% | 26–38% | 9.3 |
| Midostaurin | 26% | N/A | 7.0 |
| Quizartinib | 46–67% | 22% | 6.2–7.2 |
Table 2: Adverse Event Profile
| Compound | Myelosuppression | Hepatotoxicity | Differentiation Syndrome |
|---|---|---|---|
| Gilteritinib | Moderate | 6% ALT ↑ | 3% |
| Midostaurin | Severe | Higher risk | Not reported |
Biological Activity
Gilteritinib d8 is a second-generation tyrosine kinase inhibitor (TKI) specifically designed to target FLT3 mutations in acute myeloid leukemia (AML). It has emerged as a critical therapeutic option for patients with relapsed or refractory FLT3-mutated AML, showing significant improvements in overall survival and response rates compared to traditional chemotherapy.
This compound selectively inhibits both FLT3 internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, which are pivotal in the pathogenesis of AML. By blocking the FLT3 signaling pathway, gilteritinib induces apoptosis in malignant cells, thereby reducing tumor burden and improving clinical outcomes.
Overall Survival and Response Rates
Clinical trials have consistently demonstrated the efficacy of this compound in improving overall survival (OS) and response rates among patients with FLT3-mutated AML. The ADMIRAL trial, a pivotal phase 3 study, highlighted the following key findings:
- Median OS : Patients treated with gilteritinib had a median OS of 9.3 months compared to 5.6 months for those receiving standard chemotherapy (p < 0.001) .
- Complete Remission Rates : The trial reported a complete remission rate of 34% in the gilteritinib group versus 15% in the chemotherapy group .
Case Studies
A systematic review encompassing multiple studies provided further insights into gilteritinib's clinical impact:
| Study Type | Population Size | Treatment Regimen | Median OS (months) | CR Rate (%) |
|---|---|---|---|---|
| Phase III (ADMIRAL) | 371 | Gilteritinib vs. Standard Chemotherapy | 9.3 vs. 5.6 | 34 vs. 15 |
| Retrospective | 167 | Gilteritinib as Monotherapy | 6.4 | 25.4 |
| Phase I/II | 265 | Dose-escalation of Gilteritinib | Not specified | 40 |
These findings underscore gilteritinib's role as a cornerstone therapy for patients with difficult-to-treat FLT3-mutated AML.
Safety Profile
This compound is generally well-tolerated, although some adverse effects have been reported:
Q & A
Q. What ethical considerations arise when using this compound in studies involving primary patient samples?
- Methodological Answer: Obtain informed consent for biobanking and secondary research use. Anonymize data to comply with GDPR requirements (e.g., pseudonymization of genetic data). Include a Data Protection Impact Assessment (DPIA) in study protocols to address privacy risks .
Data Presentation Guidelines
- Tables: Include dose-response metrics (IC50, Hill coefficient), pharmacokinetic parameters (Cmax, AUC), and statistical significance values (p-values, confidence intervals).
- Figures: Use Western blot panels to show FLT3 expression changes, Kaplan-Meier curves for survival data, and heatmaps for omics-based resistance signatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
